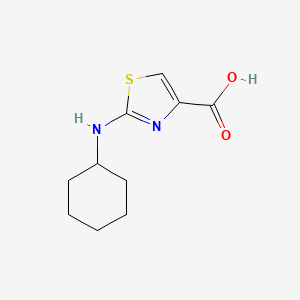

2-(cyclohexylamino)thiazole-4-carboxylic acid

描述

Chemical Identification and Structural Classification

This compound is definitively characterized by its molecular formula C₁₀H₁₄N₂O₂S and molecular weight of 226.30 grams per mole. The compound is registered under Chemical Abstracts Service number 1355175-62-0, providing its primary identification within chemical databases and regulatory systems. The structural architecture consists of a five-membered thiazole ring as the central heterocyclic framework, with a cyclohexylamino group attached at the 2-position and a carboxylic acid functional group positioned at the 4-position of the thiazole ring. This specific substitution pattern creates a molecule that bridges the structural characteristics of amino acids and heterocyclic aromatic compounds.

The Simplified Molecular Input Line Entry System representation for this compound is recorded as C1CCC(CC1)N=C2NC(=CS2)C(=O)O, which precisely defines the connectivity and arrangement of atoms within the molecular structure. The compound demonstrates stereochemical considerations due to the presence of defined stereocenters, though specific stereochemical configurations require further detailed analysis. Computational chemistry data reveals important molecular descriptors including a topological polar surface area of 65.45 square angstroms, a logarithmic partition coefficient of 2.0078, three hydrogen bond acceptors, two hydrogen bond donors, and two rotatable bonds. These parameters are crucial for understanding the compound's physicochemical properties and potential biological interactions.

Functional Group Analysis and Heterocyclic Properties

The thiazole ring system forms the foundational heterocyclic component of this compound, contributing significantly to its chemical reactivity and biological activity profile. Thiazoles constitute a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which endow them with substantial pi-electron delocalization and aromatic character. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons that typically absorb between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects characteristic of aromatic systems. The calculated pi-electron density distribution within thiazole rings identifies the carbon-5 position as the primary site for electrophilic substitution reactions, while the carbon-2 hydrogen is particularly susceptible to deprotonation processes.

The carboxylic acid functional group present at the 4-position of the thiazole ring introduces weak acid properties to the compound, enabling proton donation to bases and subsequent formation of carboxylate ions. Carboxylic acids typically exhibit acid dissociation constants that depend on the electronic environment created by neighboring substituents, with the thiazole ring system potentially influencing the acidity through resonance and inductive effects. The presence of the carboxylic acid functionality enables the compound to participate in various chemical reactions including esterification with alcohols to form esters, amidation with ammonia or amines to produce amides, and neutralization reactions with bases to generate carboxylate salts.

The cyclohexylamino substituent contributes basic properties to the molecular structure through the nitrogen atom's lone pair of electrons. Cyclohexylamine, the parent amine component, is characterized as a colorless liquid with basic properties that are stronger than aromatic amines such as aniline but weaker than strong inorganic bases. The cyclohexyl group provides steric bulk and hydrophobic character, potentially influencing the compound's binding interactions with biological targets and its overall pharmacokinetic properties. This substitution pattern creates an amphoteric compound capable of existing in different ionization states depending on the surrounding chemical environment and pH conditions.

Classification as a Pharmaceutical Intermediate and Bioactive Molecule

This compound is appropriately classified as both a pharmaceutical intermediate and a bioactive molecule based on its structural characteristics and demonstrated biological activities. The compound belongs to the broader thiazole family, which encompasses numerous biologically active compounds including components of vitamin thiamine, the antibiotic epothilone, and various pharmaceutical agents such as the non-steroidal anti-inflammatory drug meloxicam. Commercial significance of thiazole derivatives extends to agricultural applications through fungicides like thifluzamide, tricyclazole, and thiabendazole, demonstrating the versatility of this heterocyclic scaffold.

The primary mechanism of action for this compound involves its function as an inhibitor of protein-protein interactions, particularly targeting apoptotic pathway proteins such as members of the Bcl-2 family. These proteins play crucial roles in cellular apoptosis regulation, making their modulation a significant therapeutic strategy for cancer treatment and other diseases characterized by dysregulated cell death mechanisms. The molecular interactions responsible for this inhibitory activity typically involve hydrogen bonding between the compound's amine group and specific amino acid residues within the target protein's binding site, establishing the structural basis for its biological activity.

属性

IUPAC Name |

2-(cyclohexylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVQBIKCTPSBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Using L-Cysteine Hydrochloride and Formaldehyde (Patent CN102372680A)

- Starting Materials: L-cysteine hydrochloride and formaldehyde.

-

- Condensation and Esterification: L-cysteine hydrochloride condenses with formaldehyde, followed by esterification to yield methyl thiazolidine-4-carboxylate.

- Oxidation: Methyl thiazolidine-4-carboxylate is oxidized using manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours to form methyl thiazole-4-carboxylate.

- Hydrolysis: The ester is hydrolyzed with 10% sodium hydroxide solution under reflux for 1 hour, then acidified to pH 3 to precipitate thiazole-4-carboxylic acid.

Advantages: This method uses inexpensive and readily available raw materials, mild reaction conditions, simple operation, high conversion rates, and good selectivity. The process is clean and cost-effective.

| Step | Conditions | Outcome |

|---|---|---|

| Condensation & Esterification | L-cysteine hydrochloride + formaldehyde, methanol, HCl gas, room temp, 12 h | Methyl thiazolidine-4-carboxylate hydrochloride salt |

| Oxidation | MnO₂, acetonitrile, 60–100 °C, 24–72 h | Methyl thiazole-4-carboxylate |

| Hydrolysis | 10% NaOH aqueous, reflux 1 h, acidify to pH 3 | Thiazole-4-carboxylic acid |

Functionalization to this compound

While direct literature on the preparation of this compound is limited in the provided sources, common synthetic strategies for introducing the cyclohexylamino group at the 2-position of thiazole-4-carboxylic acid involve nucleophilic substitution or condensation reactions on appropriately functionalized thiazole intermediates.

-

- Starting from 2-halogenated thiazole-4-carboxylic acid derivatives (e.g., 2-chloromethyl or 2-bromomethyl thiazole-4-carboxylic acid).

- Reacting with cyclohexylamine under controlled conditions to substitute the halogen with the cyclohexylamino group.

-

- Solvent: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile).

- Temperature: Mild heating (room temperature to 80°C).

- Time: Several hours to overnight.

Outcome: Formation of this compound with high selectivity.

Alternative Synthetic Routes and Considerations

Halogenation and Amination Route (Based on US Patent US3274207A)

- Halogenation: Introduction of halogen atoms at the 2-position of thiazole-4-carboxylic acid or its derivatives by treatment with halogenating agents.

- Amination: Subsequent nucleophilic substitution with cyclohexylamine to yield the target compound.

- Advantages: This route allows for modular synthesis and the introduction of various amine substituents.

Direct Cyclization Approaches

- Cyclization of precursors containing both sulfur and nitrogen atoms with cyclohexylamine present during or after ring formation to introduce the amino substituent directly.

Summary Table of Preparation Strategies

| Preparation Step | Method/Conditions | Key Reagents | Remarks |

|---|---|---|---|

| Thiazole-4-carboxylic acid synthesis | L-cysteine hydrochloride + formaldehyde, MnO₂ oxidation, hydrolysis | L-cysteine hydrochloride, formaldehyde, MnO₂, NaOH | Efficient, mild, cost-effective |

| Halogenation of thiazole ring | Treatment with halogenating agents | Halogenating agents (Cl₂, Br₂) | Prepares 2-halogenated intermediate |

| Amination at 2-position | Nucleophilic substitution with cyclohexylamine | Cyclohexylamine, aprotic solvent | Forms 2-(cyclohexylamino) derivative |

| Direct cyclization with amine | Cyclization of precursors with cyclohexylamine | Precursors containing S, N, cyclohexylamine | Potential one-pot synthesis |

Research Findings and Practical Notes

- The method using L-cysteine hydrochloride and formaldehyde is well-documented for producing the thiazole-4-carboxylic acid core with high yield and purity, serving as a reliable intermediate for further functionalization.

- Oxidation with MnO₂ is critical for ring aromatization and requires controlled temperature and time to optimize yield and selectivity.

- Hydrolysis conditions must be carefully controlled to avoid decomposition of the thiazole ring.

- The introduction of the cyclohexylamino group is typically achieved via nucleophilic substitution on halogenated intermediates, which allows for selective substitution and minimal side reactions.

- Purification steps often involve crystallization or recrystallization to obtain analytically pure compounds.

化学反应分析

Types of Reactions

2-(cyclohexylamino)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学研究应用

2-(cyclohexylamino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(cyclohexylamino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(cyclohexylamino)thiazole-4-carboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:

Substituent Effects on Physicochemical Properties

- Alkylamino vs. Arylamino Groups: The cyclohexylamino group (bulky, lipophilic) likely reduces aqueous solubility compared to ethylamino substituents . However, it may enhance membrane permeability in biological systems.

- Aromatic vs.

- Electron-Withdrawing Groups : The trifluoromethyl group in 2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid enhances metabolic stability and electronegativity, making it suitable for drug design .

生物活性

Overview

2-(Cyclohexylamino)thiazole-4-carboxylic acid is an organic compound belonging to the thiazole family, characterized by its unique cyclohexylamino group. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 270.36 g/mol

The presence of the thiazole ring, which contains both sulfur and nitrogen, contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to a cascade of biochemical effects within the cell.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogens, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

This antimicrobial potential suggests its use in developing new antibiotics or antifungal agents.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study involving various cancer cell lines demonstrated that derivatives of thiazole compounds exhibit antiproliferative effects. For instance, certain derivatives showed IC50 values comparable to established anticancer drugs like dasatinib .

Research Findings

- Synthesis and Evaluation : A systematic combinatorial approach was employed to synthesize derivatives of this compound. Biological evaluations revealed promising results in inhibiting cell proliferation in leukemia models .

- Case Study on Antimicrobial Activity : In a laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Pharmacological Applications : The compound is being explored for potential therapeutic applications in treating conditions like infections and cancers due to its diverse biological activities .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(cyclohexylamino)thiazole-4-carboxylic acid derivatives, and how are intermediates characterized?

- Methodology : A common approach involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt as coupling agents in CH₂Cl₂, followed by TFA-mediated Boc deprotection. Purification is achieved via silica gel chromatography (hexane/EtOAc gradient). Characterization relies on ¹H NMR and mass spectrometry (MS) to confirm structure and purity .

- Example : (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid derivatives (e.g., 3aa-3jc) were synthesized with yields ranging from 35.7% to 76.1%, validated by spectral data .

Q. How are thiazole-4-carboxylic acid derivatives evaluated for biological activity?

- Methodology : Antimicrobial testing against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution assays (MIC determination). Antioxidant activity is assessed via DPPH, ABTS, and FRAP assays. ADMET properties are predicted using in silico tools (e.g., SwissADME) .

- Data : Derivatives like (E)-2-(quinolin-2-ylmethylene)hydrazinyl-thiazole-4-carboxylic acid showed MIC values <50 µg/mL against B. subtilis and moderate antioxidant activity (IC₅₀ ~100 µM in DPPH assay) .

Advanced Research Questions

Q. How can structural modifications optimize the bioactivity of this compound derivatives?

- Strategy : Introduce electron-withdrawing/donating groups (e.g., acetyl, methoxy) to the aryl moiety. For instance, 3,4,5-trimethoxyphenyl derivatives (e.g., 3aa) enhance lipophilicity and membrane permeability, improving antimicrobial potency .

- Case Study : Replacing phenyl with 4-acetylamino-phenyl (compound 1b) increased yield from 39.3% to 61.3% and improved solubility in polar solvents .

Q. How can contradictory bioactivity data between in vitro and computational models be resolved?

- Approach : Validate in silico ADMET predictions (e.g., LogP, bioavailability) with experimental pharmacokinetic studies. For example, discrepancies in metabolic stability may arise from unaccounted phase II metabolism pathways .

- Recommendation : Perform microsomal stability assays (e.g., liver microsomes) and correlate with computational results to refine predictive models .

Q. What strategies improve reaction yields in thiazole-4-carboxylic acid synthesis?

- Optimization :

- Use excess acyl chloride (1.2–1.5 equiv) to drive coupling reactions to completion.

- Reflux in acetic acid (3–5 hours) for cyclization steps, as seen in 3-formyl-indole-2-carboxylic acid condensations (yields up to 70%) .

- Purify via recrystallization (DMF/acetic acid) to remove byproducts .

Analytical & Computational Questions

Q. Which analytical techniques are critical for purity assessment of thiazole-4-carboxylic acid derivatives?

- Techniques :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification .

- ¹H/¹³C NMR : Confirm regioselectivity (e.g., cyclohexylamino vs. aryl substitution) .

- Elemental Analysis : Validate stoichiometry (deviation <0.4% for C, H, N) .

Q. How can computational modeling guide the design of thiazole-4-carboxylic acid-based inhibitors?

- Workflow :

Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., GSK-3β).

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

QSAR : Correlate substituent electronegativity with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。